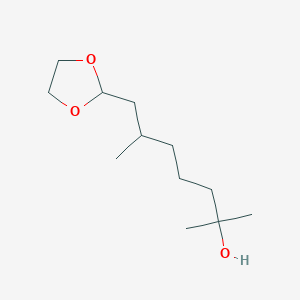
1-(4-fluorobenzyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorobenzyl)-4-piperidinecarboxamide, also known as Fluorophenibut, is a synthetic compound that belongs to the class of nootropic drugs. This compound is a derivative of phenibut, which is a GABAergic compound that is used for its anxiolytic and nootropic effects. Fluorophenibut is a modified version of phenibut that has a fluorine atom attached to its benzene ring, which enhances its pharmacological properties.
Wirkmechanismus
1-(4-fluorobenzyl)-4-piperidinecarboxamideut acts as a GABA B receptor agonist, which enhances the activity of the GABA neurotransmitter in the brain. This results in anxiolytic and sedative effects, as well as enhanced cognitive function and memory.
Biochemical and Physiological Effects:
1-(4-fluorobenzyl)-4-piperidinecarboxamideut has been shown to have a variety of biochemical and physiological effects, including increased dopamine and serotonin levels in the brain, as well as increased levels of brain-derived neurotrophic factor (BDNF). Additionally, it has been shown to increase the activity of the hippocampus, which is involved in memory formation and learning.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-fluorobenzyl)-4-piperidinecarboxamideut has several advantages for use in lab experiments, including its high potency and selectivity for the GABA B receptor. Additionally, it has a long half-life, which allows for sustained effects over a longer period of time. However, it also has limitations, including potential side effects such as sedation and tolerance development.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-fluorobenzyl)-4-piperidinecarboxamideut, including its use in the treatment of anxiety disorders, depression, and cognitive impairment. Additionally, further studies could investigate its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Furthermore, research could focus on developing more selective GABA B receptor agonists with fewer side effects and greater therapeutic potential.
Synthesemethoden
1-(4-fluorobenzyl)-4-piperidinecarboxamideut can be synthesized using various methods, including the reaction of 4-fluorobenzyl bromide with piperidinecarboxylic acid in the presence of a base, such as sodium hydroxide. Another method involves the reaction of 4-fluorobenzylamine with piperidinecarboxylic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorobenzyl)-4-piperidinecarboxamideut has been studied for its potential therapeutic applications, including its anxiolytic and nootropic effects. It has been shown to enhance cognitive function, improve memory, and reduce anxiety and stress. Additionally, it has been studied for its potential use in the treatment of alcohol withdrawal syndrome and neuropathic pain.
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-12-3-1-10(2-4-12)9-16-7-5-11(6-8-16)13(15)17/h1-4,11H,5-9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCRERQDBQJIMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-butoxy-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5172349.png)

![5-(3-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5172369.png)

![3-(2-{2-[methyl(phenyl)amino]vinyl}-5-phenyl-1,3-benzoxazol-3-ium-3-yl)-1-propanesulfonate](/img/structure/B5172386.png)
![7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5172399.png)
![4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5172413.png)
![3-(allylthio)-6-(2-propoxy-1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5172416.png)
![ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5172417.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5172428.png)
![1-cyclohexyl-2-(2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172432.png)

![N-{2-chloro-5-[(4-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5172446.png)